
2-(4-Bromophenyl)-2-phenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-2-phenylacetonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a nitrile group attached to a phenylacetonitrile structure
作用機序
In the case of (4-Bromophenyl)(phenyl)acetonitrile, it undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it could be used as a precursor in the synthesis of other compounds.
The properties of (4-Bromophenyl)(phenyl)acetonitrile, such as its solubility, melting point, and boiling point, can influence its action environment . For example, its solubility in different solvents can affect its distribution in the body and its bioavailability. Its melting point and boiling point can provide information about its stability under different conditions .
生化学分析
Biochemical Properties
It is known that it can undergo reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context.
Molecular Mechanism
It is known that it can undergo reduction to form 4-bromophenylethylamine . This suggests that it may have binding interactions with biomolecules, and could potentially influence enzyme activity and gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-2-phenylacetonitrile typically involves the reaction of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: 2-(4-Bromophenyl)-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl rings can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products:
Substitution: Formation of various substituted phenylacetonitriles.
Reduction: Formation of 2-(4-bromophenyl)-2-phenylacetamines.
Oxidation: Formation of quinones and other oxidized derivatives.
科学的研究の応用
2-(4-Bromophenyl)-2-phenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the presence of a carboxylic acid group instead of a nitrile.
2-Phenylacetonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromobenzyl bromide: Used as a precursor in the synthesis of 2-(4-Bromophenyl)-2-phenylacetonitrile.
Uniqueness: this compound is unique due to its combination of a bromophenyl group and a nitrile group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-(4-bromophenyl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWQICGGJMSDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)
![1-{4-[(5-bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(1H-indol-1-yl)ethan-1-one](/img/structure/B2615379.png)
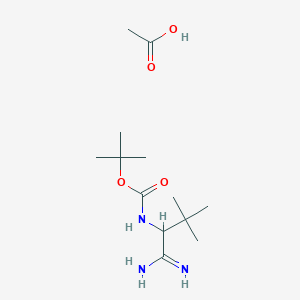
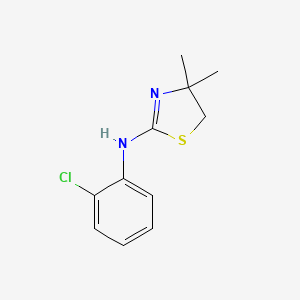
![2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B2615385.png)
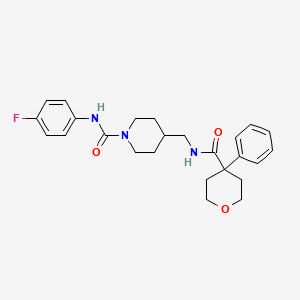

![2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
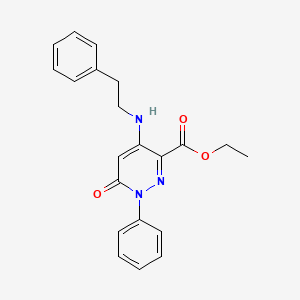
![1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2615393.png)
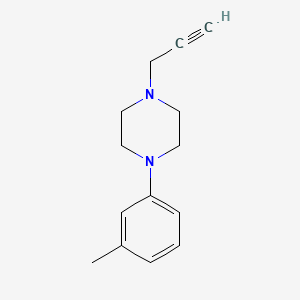

![N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide](/img/structure/B2615399.png)
